molecular formula C18H17BrN2O4 B2474268 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide CAS No. 875871-68-4

2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide

Cat. No. B2474268
CAS RN: 875871-68-4
M. Wt: 405.248
InChI Key: HMGDLCAOKWAWLY-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of bromine and formyl groups also suggests that this compound might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, bromine, and formyl groups. These groups are often involved in various types of organic reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can often be predicted based on the structure of the compound and comparison with similar compounds .

Scientific Research Applications

Stereoselective Synthesis of Piperidines

The study by Mollet et al. (2011) discusses the stereoselective preparation of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. This research demonstrates the utility of bromo- and formyloxypiperidines in synthesizing piperidin-3-one frameworks, a process that could be analogous to reactions involving compounds like "2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide" (Mollet et al., 2011).

Synthesis and Antimicrobial Profile of Schiff Bases

Fuloria et al. (2014) explored the synthesis of Schiff bases and thiazolidinone derivatives from bromophenols, showcasing their antimicrobial potential. This suggests that brominated compounds, similar in functionality to the one , could serve as intermediates in developing new antimicrobial agents (Fuloria et al., 2014).

Acetamide Derivatives as Potential Therapeutics

Rani et al. (2016) reported on the synthesis of acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the significance of the acetamide group, present in the compound of interest, in medicinal chemistry applications (Rani et al., 2016).

Bromophenols as Radical Scavengers

Li et al. (2012) isolated nitrogen-containing bromophenols from marine algae, demonstrating their potent radical scavenging activity. This indicates that bromophenols, similar to the bromo- and formyl- groups in the compound of interest, could be explored for their antioxidant properties (Li et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This typically requires specific studies and cannot be predicted solely from the compound’s structure .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c1-11-3-5-15(12(2)7-11)20-18(24)21-17(23)10-25-16-6-4-13(9-22)8-14(16)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDLCAOKWAWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=C(C=C2)C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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